molecular formula C10H8ClNO3S B2475830 7-Methoxyquinoline-8-sulfonyl chloride CAS No. 2059936-35-3

7-Methoxyquinoline-8-sulfonyl chloride

Cat. No.: B2475830
CAS No.: 2059936-35-3
M. Wt: 257.69
InChI Key: BOYGXUWPYKJSSH-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-8-sulfonyl chloride (CAS 2059936-35-3) is a specialized organic building block of significant value in medicinal chemistry and drug discovery research. This sulfonyl chloride derivative serves as a crucial intermediate for the synthesis of diverse sulfonamide compounds. Sulfonamides are a privileged scaffold in pharmaceutical development, and researchers utilize this reagent to create novel molecules for probing biological targets . A primary research application of this compound is in the design and synthesis of new chemical entities for oncology studies. It is used to create hybrid molecules that are subsequently evaluated for their antiproliferative activity against various cancer cell lines . Furthermore, its structural features make it a valuable precursor in the development of potential antibacterial agents, particularly for investigating activity against Gram-positive bacteria . The reagent is typically handled under an inert atmosphere and stored at 2-8°C to maintain stability . As a reactive sulfonyl chloride, it is a critical intermediate for introducing the 7-methoxyquinoline-8-sulfonyl moiety into larger, more complex molecules via reactions with amines and other nucleophiles. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxyquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGXUWPYKJSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059936-35-3
Record name 7-methoxyquinoline-8-sulfonyl chloride
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Reactivity and Derivatization Chemistry of 7 Methoxyquinoline 8 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Centernih.govnih.govpressbooks.pub

The sulfur atom in 7-methoxyquinoline-8-sulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to nucleophilic attack. This reactivity is the basis for a wide range of derivatization reactions, enabling the synthesis of diverse molecular structures. The general mechanism for these reactions involves the displacement of the chloride ion, a good leaving group, by a nucleophile. pearson.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.govmdpi.com

Formation of Sulfonamide Derivativesijarsct.co.infrontiersrj.com

One of the most well-documented and versatile reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. ijarsct.co.infrontiersrj.com This reaction, known as sulfonylation, is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in a vast array of therapeutic agents. mdpi.com The reaction of this compound with an amine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction is as follows:

RNH₂ + 7-Methoxyquinoline-8-SO₂Cl → 7-Methoxyquinoline-8-SO₂NHR + HCl

The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally being more reactive than secondary amines. frontiersrj.com A variety of sulfonamide derivatives can be synthesized by employing different primary and secondary amines, leading to a library of compounds with potentially diverse biological activities. mdpi.comresearchgate.net

Table 1: Examples of Sulfonamide Derivatives from Amines

Amine Reactant Resulting Sulfonamide Derivative
Ammonia 7-Methoxyquinoline-8-sulfonamide (B2851869)
Methylamine N-Methyl-7-methoxyquinoline-8-sulfonamide
Aniline N-Phenyl-7-methoxyquinoline-8-sulfonamide
Piperidine 8-(Piperidin-1-ylsulfonyl)-7-methoxyquinoline

Reactions with Alcohols and Thiolspearson.com

Alcohols and thiols can also act as nucleophiles, reacting with this compound to form sulfonate esters and thiosulfonate esters, respectively. nih.govchemistrysteps.com These reactions are typically conducted in the presence of a base to facilitate the deprotonation of the alcohol or thiol, thereby increasing its nucleophilicity. pearson.com

The reaction with an alcohol yields a sulfonate ester:

ROH + 7-Methoxyquinoline-8-SO₂Cl → 7-Methoxyquinoline-8-SO₂OR + HCl

Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. pearson.comlibretexts.org

Similarly, the reaction with a thiol produces a thiosulfonate ester:

RSH + 7-Methoxyquinoline-8-SO₂Cl → 7-Methoxyquinoline-8-SO₂SR + HCl

The reactivity of thiols in this context is generally higher than that of alcohols due to the greater nucleophilicity of sulfur compared to oxygen. chemistrysteps.com

Advanced Coupling and Functionalization Reactions

Beyond classical nucleophilic substitution, this compound can participate in more advanced transition-metal-catalyzed cross-coupling reactions and serve as a key reagent in specialized synthetic methodologies.

Desulfinative Cross-Coupling Reactionschemrevlett.comchemrevlett.com

Aryl and heteroaryl sulfonyl chlorides have emerged as effective coupling partners in desulfinative cross-coupling reactions. chemrevlett.com In these reactions, the sulfonyl chloride group is extruded as sulfur dioxide, and a new carbon-carbon or carbon-heteroatom bond is formed. Palladium catalysts are commonly employed to facilitate these transformations. chemrevlett.com While specific examples with this compound are not extensively detailed, the general mechanism suggests its potential as an arylating agent in such reactions.

The generalized scheme for a desulfinative arylation is:

Ar-H + 7-Methoxyquinoline-8-SO₂Cl --(Pd catalyst)--> Ar-(7-Methoxyquinoline-8-yl) + SO₂ + HCl

This methodology provides a powerful tool for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. chemrevlett.com

Condensation Reactions in Oligonucleotide Synthesiswikipedia.orgchemie-brunschwig.ch

Quinoline-8-sulfonyl chlorides have been historically utilized as condensing agents in the phosphotriester approach to oligonucleotide synthesis. nih.gov These reagents activate the phosphodiester component, facilitating its reaction with the hydroxyl group of the growing oligonucleotide chain. While newer methods have been developed, the principle of using sulfonyl chlorides as activating agents remains relevant. This compound, with its specific substitution pattern, could potentially influence the efficiency and selectivity of the condensation reaction. mdpi.com The role of the sulfonyl chloride is to form a mixed sulfonic-phosphoric anhydride (B1165640) intermediate, which is highly reactive towards the nucleophilic attack of the alcohol. wikipedia.orgsigmaaldrich.com

Modifications at the Quinoline (B57606) Nucleusnih.govnih.govmdpi.com

The quinoline ring system of this compound is itself amenable to further functionalization, allowing for the synthesis of more complex derivatives. nih.govnih.govmdpi.com The electron-donating methoxy (B1213986) group at the 7-position and the electron-withdrawing sulfonyl chloride group at the 8-position influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline nucleus.

Potential modifications could include:

Nitration: Introduction of a nitro group at specific positions on the quinoline ring.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) via electrophilic substitution. nih.gov

Demethylation: Cleavage of the methoxy group to yield the corresponding 7-hydroxyquinoline (B1418103) derivative, which can then be further functionalized.

These modifications can significantly alter the electronic and steric properties of the molecule, providing a means to fine-tune its chemical and biological characteristics. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 7 Methoxyquinoline 8 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 7-Methoxyquinoline-8-sulfonyl chloride and its derivatives, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The chemical shifts of the quinoline protons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.

Quinoline Protons: The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The H2 and H4 protons are expected to be the most downfield due to the influence of the ring nitrogen. The H5 and H6 protons will also reside in this region, with their precise shifts influenced by the substituents at positions 7 and 8.

Methoxy Protons: The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Derivatization of the sulfonyl chloride, for example, by reaction with amines to form sulfonamides, would lead to the appearance of an N-H proton signal, the chemical shift of which would be concentration and solvent dependent, and new signals corresponding to the protons of the substituent on the sulfonamide nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Quinoline Carbons: The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum (δ 115-150 ppm). libretexts.org The carbons directly attached to the nitrogen (C2 and C9) and the sulfonyl chloride group (C8) would likely appear at the lower field end of this range due to deshielding effects.

Methoxy Carbon: The carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 55-65 ppm. libretexts.org

Carbonyl Carbons (in derivatives): If the derivative contains a carbonyl group, its signal would be expected in the highly deshielded region of the spectrum (δ 160-180 ppm). libretexts.org

The following table summarizes the predicted NMR data for this compound based on known values for similar quinoline structures.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H28.8 - 9.0148 - 152
H37.4 - 7.6121 - 124
H48.6 - 8.8135 - 138
H57.8 - 8.0128 - 131
H67.2 - 7.4115 - 118
-OCH₃3.9 - 4.156 - 58
C2148 - 152
C3121 - 124
C4135 - 138
C4a127 - 130
C5128 - 131
C6115 - 118
C7158 - 162
C8130 - 133
C8a140 - 143
-OCH₃56 - 58

Interactive Data Table: Predicted NMR Shifts Users can sort the table by clicking on the headers.

AtomPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
H28.8 - 9.0148 - 152
H37.4 - 7.6121 - 124
H48.6 - 8.8135 - 138
H57.8 - 8.0128 - 131
H67.2 - 7.4115 - 118
-OCH₃3.9 - 4.156 - 58
C2148 - 152
C3121 - 124
C4135 - 138
C4a127 - 130
C5128 - 131
C6115 - 118
C7158 - 162
C8130 - 133
C8a140 - 143
-OCH₃56 - 58

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the molecular formula of this compound and its derivatives. nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak.

Common fragmentation patterns for quinoline compounds involve the loss of HCN from the quinoline ring. rsc.org For this compound, fragmentation is also likely to occur at the sulfonyl chloride group. Expected fragmentation pathways include:

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

Loss of SO₂: A fragment corresponding to [M-SO₂]⁺.

Loss of SO₂Cl: A fragment corresponding to [M-SO₂Cl]⁺.

For sulfonamide derivatives, fragmentation would also occur at the sulfonamide bond.

The following table outlines the expected major fragments in the mass spectrum of this compound.

Fragment Description Expected m/z
[C₁₀H₈ClNO₃S]⁺Molecular Ion257.0
[C₁₀H₈NO₃S]⁺Loss of Cl222.0
[C₁₀H₈ClNO]⁺Loss of SO₂193.0
[C₁₀H₈NO]⁺Loss of SO₂Cl158.1
[C₉H₅NO]⁺Loss of SO₂Cl and HCN131.0

Interactive Data Table: Predicted Mass Fragments Users can sort the table by clicking on the headers.

FragmentDescriptionExpected m/z
[C₁₀H₈ClNO₃S]⁺Molecular Ion257.0
[C₁₀H₈NO₃S]⁺Loss of Cl222.0
[C₁₀H₈ClNO]⁺Loss of SO₂193.0
[C₁₀H₈NO]⁺Loss of SO₂Cl158.1
[C₉H₅NO]⁺Loss of SO₂Cl and HCN131.0

Other Spectroscopic Methods for Structural Confirmation

In addition to NMR and mass spectrometry, other spectroscopic techniques are valuable for confirming the structure of this compound and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride, methoxy, and quinoline moieties.

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are expected in the regions of 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group should appear around 1250 cm⁻¹.

C=N and C=C Stretching: The quinoline ring will exhibit several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to display multiple absorption bands characteristic of the quinoline nucleus, likely in the range of 220-350 nm, corresponding to π→π* transitions. semanticscholar.org The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring.

Computational Chemistry and Mechanistic Insights for Quinoline Sulfonyl Chlorides

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of molecules. nih.govaps.org These calculations can accurately predict molecular-level descriptors such as bond lengths, bond angles, and atomic charge distributions, which are crucial for identifying reactive sites. nih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometries and understand their conformational properties. researchgate.neteurjchem.com

Studies on related compounds, such as 8-hydroxyquinoline (B1678124) derivatives, have demonstrated that DFT calculations can reveal tendencies for planarity and provide insights into the orientation of substituent groups. researchgate.netsci-hub.se For 7-Methoxyquinoline-8-sulfonyl chloride, DFT would be used to determine the precise arrangement of the methoxy (B1213986) and sulfonyl chloride groups relative to the quinoline ring system. The sulfonyl group, for instance, is often found to be tilted from the plane of the aromatic ring. sci-hub.se

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov Mapping the molecular electrostatic potential (MEP) onto the electron density isosurface helps to visualize charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. sci-hub.senih.gov

Table 1: Predicted Geometrical Parameters for a Quinoline Sulfonyl Chloride Derivative using DFT.
ParameterBond/AngleCalculated ValueReference Value (from similar structures) sci-hub.se
Bond Length (Å)S=O~1.45 - 1.471.44 - 1.46 Å
C-S~1.781.77 - 1.78 Å
Torsion Angle (°)C-C-S-O~115115.9°
C-C-S-O~ -62-62.7°

Prediction of Spectroscopic Properties through Computational Models

Computational models are essential for interpreting and predicting the spectroscopic properties of complex molecules. gexinonline.com By calculating properties like vibrational frequencies or electronic excitation energies, these models aid in the assignment of experimental spectra. gexinonline.com

For vibrational spectroscopy (FT-IR and FT-Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. sci-hub.se These theoretical predictions are often scaled to better match experimental data. Such analyses on related quinoline compounds have successfully assigned characteristic vibrations, including C-O stretching, S=O stretching, and various ring deformation modes. sci-hub.se The agreement between calculated and observed spectra helps to validate the computed molecular structure. nih.govgexinonline.com

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, helping to identify the nature of these transitions (e.g., π→π* or n→π*). researchgate.net For quinoline derivatives, these calculations can accurately predict the absorption maxima observed experimentally. nih.gov Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are employed to calculate NMR chemical shifts (¹H and ¹³C), which show good correlation with experimental values. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Quinoline Sulfonic Acid Derivative. sci-hub.se
Vibrational ModeExperimental IRExperimental RamanCalculated (DFT)
SO₂ Stretching108510941095
C-O Stretching12801285-
S-O Stretching785784-

Mechanistic Investigations of Sulfonylation and Derivatization Reactions

Computational chemistry offers deep insights into the reaction mechanisms involving sulfonyl chlorides. Mechanistic studies of solvolysis reactions of arenesulfonyl chlorides suggest that the pathway is predominantly SN2, with the possibility of some SN1 character depending on the solvent. nih.gov The transition state involves significant bond-breaking of the sulfur-chloride bond. nih.gov

Recent studies have explored novel sulfonylation reactions. For example, a method for the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides has been developed. mdpi.comnih.govgonzaga.edu Preliminary mechanistic studies suggest that a nucleophilic sulfonyl source is generated in situ, which then participates in the reaction. mdpi.comnih.govgonzaga.edu In this process, the sulfonyl chloride can act as both an electrophilic activating agent for the N-oxide and as the sulfonylating reagent. mdpi.com

The reactions of sulfonyl chlorides with cyclic imines have also been investigated. researchgate.netresearchgate.net Alkanesulfonyl chlorides react with 3,4-dihydroisoquinoline (B110456) to form N-alkanesulfonyliminium ions as intermediates. researchgate.net These reactive intermediates can then be trapped by nucleophiles present in the reaction mixture, such as water or chloride ions, leading to a variety of derivatized products. researchgate.net Such studies highlight the versatility of sulfonyl chlorides in constructing complex heterocyclic scaffolds.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Computational methods are increasingly used to predict the structure-activity relationship (SAR) of potential drug candidates, guiding the design of more potent and selective molecules. For derivatives of quinoline sulfonyl chlorides, such as quinoline sulfonamides, computational approaches play a key role in evaluating their potential as therapeutic agents.

For instance, in the design of quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, in silico analyses are employed. nih.gov Molecular docking simulations are used to predict how these compounds bind to the active site of the target protein. These models can identify crucial interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues like Tyr390 and Leu353, and interactions between the quinoline system and residues like Phe26. nih.gov

By comparing the binding modes and interaction energies of different derivatives, computational models can rationalize their observed biological activities and predict the activity of novel, unsynthesized compounds. nih.gov For example, docking studies can explain why adding a methyl group to the sulfonamide nitrogen might lead to a steric clash and a loss of activity. nih.gov These predictive capabilities allow for the rational design of new derivatives with improved inhibitory potential, accelerating the drug discovery process.

Applications of 7 Methoxyquinoline 8 Sulfonyl Chloride Derivatives in Chemical Biology and Material Science

Development of Biologically Active Scaffolds and Lead Compounds

The quinoline (B57606) sulfonamide framework is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities. mdpi.combenthamscience.com By modifying the substituents on the sulfonamide nitrogen and the quinoline core, researchers have developed potent lead compounds for various therapeutic areas.

Quinoline sulfonamide derivatives have emerged as a promising class of compounds in anticancer research. mdpi.com Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer metabolism and the induction of apoptosis. benthamscience.com

A study involving acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide demonstrated significant anticancer activity. mdpi.comnih.gov The compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c in the study) showed the highest efficacy against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with potencies comparable to standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin. mdpi.comnih.gov Further investigation revealed that this compound increased the transcriptional activity of cell cycle regulators p53 and p21 and altered the expression of BCL-2 and BAX genes, suggesting an apoptotic mechanism. mdpi.comnih.gov Interestingly, methylation of the 8-hydroxyl group to an 8-methoxy group, which is structurally more similar to the parent compound of this article, resulted in a significant loss of anticancer activity. mdpi.com

Another series of quinoline sulfonamide derivatives, N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazides, was evaluated against pancreatic cancer cell lines (PANC-1 and CAPAN-1). benthamscience.com Several compounds in this series exhibited potent cytotoxic effects. For instance, compound 3b (bearing a 4-methylphenyl moiety) and compound 3f (bearing a 4-trifluoromethylphenyl moiety) were found to be approximately four-fold and two-fold more potent than cisplatin against the PANC-1 cell line, respectively. benthamscience.com Flow cytometry analysis confirmed that these compounds induced apoptosis in the cancer cells. benthamscience.com

Table 1: In Vitro Anticancer Activity of Selected Quinoline Sulfonamide Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)10.3 ± 1.1 mdpi.com
MDA-MB-231 (Breast)12.1 ± 1.3 mdpi.com
A549 (Lung)10.9 ± 1.2 mdpi.com
N'-(4-methylbenzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (3b)PANC-1 (Pancreatic)3.53 benthamscience.com
N'-(4-(trifluoromethyl)benzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (3f)PANC-1 (Pancreatic)6.79 benthamscience.com
Cisplatin (Reference)PANC-1 (Pancreatic)14.07 benthamscience.com
Doxorubicin (Reference)MDA-MB-231 (Breast)11.9 ± 1.3 mdpi.com

The quinoline sulfonamide scaffold is also a cornerstone in the search for new antimicrobial agents to combat drug resistance. researchgate.netnih.gov These compounds often act by inhibiting essential bacterial enzymes, such as dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis and subsequent DNA replication. nih.govnih.gov

Research on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide revealed potent and specific activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The most active compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, displayed efficacies comparable to the antibiotics oxacillin (B1211168) and ciprofloxacin. mdpi.com A critical finding was that the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring was essential for antibacterial activity; methylation to an 8-methoxy derivative led to a complete loss of function. mdpi.com

In another study, hybrid metal complexes of quinoline-sulfonamides were synthesized and evaluated. nih.govresearchgate.net The cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent activity against Staphylococcus aureus and the fungus Candida albicans, as well as very good activity against Escherichia coli. nih.govresearchgate.net This suggests that complexation with metal ions can be a viable strategy to enhance the antimicrobial potency of these derivatives. nih.gov Furthermore, novel α‐sulfamidophosphonates containing a quinoline moiety demonstrated potent inhibitory activities against both Gram-positive and Gram-negative bacteria, with some derivatives showing low minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/ml. nih.gov These compounds also exhibited excellent antifungal activity against Fusarium oxyporum and Alternaria sp. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Sulfonamide Derivatives
CompoundMicroorganismMIC (mg/mL or µg/mL)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideS. aureus ATCC 43300 (MRSA)4 µg/mL mdpi.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complexS. aureus ATCC 2592319.04 × 10⁻⁵ mg/mL nih.govresearchgate.net
E. coli ATCC 25922609 × 10⁻⁵ mg/mL nih.govresearchgate.net
C. albicans ATCC 1023119.04 × 10⁻⁵ mg/mL nih.govresearchgate.net
Compound QS-3 (a quinoline-sulfonamide hybrid)P. aeruginosa64 µg/mL researchgate.netnih.gov

The broader class of quinoline derivatives has been recognized for its significant antiviral activity against a wide range of viruses, including Zika virus, Dengue virus, respiratory syncytial virus (RSV), and yellow fever virus (YFV). researchgate.netnih.govdoi.orgnih.gov The versatility of the quinoline scaffold allows for modifications that can enhance binding affinity to viral proteins and inhibit viral replication. doi.org

One study focused on synthesizing novel quinoline derivatives and screening them for broad-spectrum antiviral activity. doi.org Compound 4 from this series was identified as an effective inhibitor of RSV, while compound 6 was active against YFV. doi.org Another investigation into 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, which are structurally related to the antimalarial drug mefloquine, found potent activity against Zika virus (ZIKV) replication. nih.gov Specifically, compounds 141a and 142 demonstrated stronger anti-ZIKV activity than mefloquine, with compound 141a having a selective index four times higher than the reference drug. nih.gov Research on other quinoline derivatives showed they could inhibit Dengue virus serotype 2 in a dose-dependent manner by impairing the accumulation of the viral envelope glycoprotein, likely interfering with the early stages of infection. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Derivatives
CompoundVirusEC₅₀ (µg/mL)Selective Index (SI)Reference
Compound 4Respiratory Syncytial Virus (RSV)8.611.6 doi.org
Compound 6Yellow Fever Virus (YFV)3.528.5 doi.org
Compound 141aZika Virus (ZIKV)Not specified243 nih.gov
Mefloquine (Reference)Zika Virus (ZIKV)Not specified~60 nih.gov

Enzyme Inhibition and Modulation Studies

Derivatives of quinoline sulfonamides are highly effective as modulators of specific enzymes that are implicated in pathological conditions. The sulfonamide group often acts as a zinc-binding group, allowing these molecules to target and inhibit metalloenzymes with high affinity and selectivity. nih.gov

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes, and certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are validated targets for anticancer therapies. nih.govresearchgate.net Quinoline-based sulfonamides have been designed as potent and selective inhibitors of these cancer-related isoforms. nih.gov

A study on a series of quinoline-based benzenesulfonamides revealed potent, nanomolar-level inhibition of hCA IX and hCA XII. nih.govnih.gov The positioning of the sulfonamide group on the anilino ring was found to be crucial for activity. Para-substituted derivatives generally showed the best inhibitory profiles against both hCA IX and hCA XII. nih.gov For example, compound 13b was a highly potent hCA IX inhibitor with an inhibition constant (Kᵢ) of 5.5 nM, while compound 11c (a meta-substituted derivative) also showed excellent activity (Kᵢ = 8.4 nM). nih.govresearchgate.netnih.gov Another series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides also showed potent inhibition, particularly against the cytosolic isoforms hCA I and hCA II, with compound 5h exhibiting Kᵢ values of 61.9 nM and 33.0 nM, respectively. tandfonline.comnih.gov

Table 4: Inhibition Constants (Kᵢ) of Quinoline-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoforms
CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
11c154.8365.78.445.5 nih.govnih.gov
13a78.458.425.89.8 nih.govnih.gov
13b92.158.45.513.2 nih.govnih.gov
13c55.4159.618.68.7 nih.govnih.gov
5h61.933.0Not specifiedNot specified tandfonline.comnih.gov
Acetazolamide (AAZ) (Reference)25012255.7 nih.gov

The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key glycolytic enzyme that is overexpressed in many tumors and is considered an attractive target for cancer therapy. nih.govnih.gov Modulating its activity can disrupt cancer cell metabolism and proliferation. mdpi.comresearchgate.net Derivatives of 8-quinolinesulfonamide have been specifically designed as modulators of PKM2. nih.govnih.govresearchgate.net

Using molecular docking and dynamics, a series of 8-quinolinesulfonamide derivatives were designed to interact with PKM2. nih.govnih.gov In vitro experiments confirmed that a lead compound, 9a , successfully reduced intracellular pyruvate levels in A549 lung cancer cells. nih.govnih.govresearchgate.net This modulation of PKM2 activity had a direct impact on cancer cell viability and led to alterations in the cell-cycle phase distribution. nih.govresearchgate.net Notably, compound 9a showed selective cytotoxicity, being more toxic to cancer cells than to normal cells. nih.govnih.gov These findings highlight that the 8-quinolinesulfonamide scaffold is a valuable starting point for developing novel PKM2-targeted anticancer agents. mdpi.comnih.govnih.gov

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that manage the topological state of DNA, playing a critical role in replication, transcription, and chromosome segregation. They are validated targets for cancer chemotherapy. The quinoline core is a well-established pharmacophore in the design of topoisomerase inhibitors. nih.govnih.gov For instance, the natural product camptothecin (B557342) and its clinical derivatives, topotecan (B1662842) and irinotecan, are potent topoisomerase I inhibitors that feature a fused quinoline ring system. nih.gov

Derivatives of 7-methoxyquinoline-8-sulfonyl chloride, particularly quinoline-8-sulfonamides, represent a strategic platform for developing novel topoisomerase inhibitors. The general structure combines the DNA-intercalating potential of the planar quinoline ring with the hydrogen bonding capabilities of the sulfonamide moiety. The sulfonamide group is also a key feature in some anticancer agents; for example, amsacrine (B1665488) is a topoisomerase II inhibitor that contains a sulfonamide-related methanesulfonamide (B31651) group. nih.gov By reacting this compound with various amines, a library of sulfonamide derivatives can be generated. These modifications can alter the molecule's solubility, cell permeability, and specific interactions within the enzyme-DNA complex, offering a pathway to discover compounds with enhanced efficacy and selectivity against cancer cell lines. nih.gov

Inhibition of Metalloproteases (e.g., Botulinum Neurotoxin A Light Chain)

Metalloproteases are a broad class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. They are implicated in numerous physiological and pathological processes, making them attractive drug targets. Botulinum neurotoxin A light chain (BoNT/A LC) is a zinc-dependent endoprotease and is the primary target for the development of small-molecule therapeutics against botulism. nih.govnih.govmdpi.com

The 8-substituted quinoline scaffold is a highly effective zinc-binding group (ZBG). Specifically, derivatives of 8-hydroxyquinoline (B1678124) have been identified as potent inhibitors of BoNT/A LC. nih.govnih.govacs.org Similarly, the sulfonamide moiety, readily formed by the reaction of this compound, is a classic ZBG that effectively coordinates the active site zinc ion in many metalloenzyme inhibitors. nih.govnih.gov

Research has demonstrated that libraries of quinoline-8-sulfonamides are effective inhibitors of various zinc-dependent matrix metalloproteinases (MMPs). nih.govnih.govacs.org These studies have shown that the quinoline sulfonamide scaffold can achieve impressive potency and selectivity against different MMPs. The inhibitory mechanism involves the coordination of the active site zinc ion by both the quinoline nitrogen and a deprotonated sulfonamide nitrogen, displacing a catalytic water molecule. nih.gov Given the structural and mechanistic similarities among zinc proteases, this principle is directly applicable to the inhibition of BoNT/A LC. The 7-methoxy group can further enhance binding by forming specific interactions with residues in the enzyme's active site pocket.

Compound ClassTarget EnzymeKey MoietiesTypical IC₅₀ Range
Quinoline-8-sulfonamides Matrix Metalloproteinases (MMPs)Quinoline, Sulfonamide0.2 µM - 10 µM
8-Hydroxyquinolines Botulinum Neurotoxin A LC8-Hydroxyquinoline0.8 µM - 11.5 µM nih.govacs.org

Modulation of Other 2OG-Dependent Enzymes and Metalloproteins

Beyond proteases, many other enzymes rely on metal cofactors. 2-oxoglutarate (2OG)-dependent oxygenases are a large family of non-heme iron(II) enzymes that are crucial in diverse biological pathways, including hypoxia sensing and epigenetic regulation, making them compelling therapeutic targets for diseases like cancer and anemia. nih.gov Another important class of metalloenzymes is the carbonic anhydrases (CAs), which are zinc-dependent enzymes involved in pH regulation and are targeted for cancer and glaucoma treatment. nih.gov

The ability of the quinoline-sulfonamide scaffold to chelate metal ions extends to these enzyme classes. The design of inhibitors for 2OG-dependent oxygenases often involves molecules that can coordinate the active site iron and mimic the binding of the 2OG co-substrate. nih.gov Derivatives of this compound can be tailored to occupy the active site and chelate the iron cofactor, thereby inhibiting enzyme activity.

Furthermore, quinoline-based sulfonamides have been successfully developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX. nih.gov In these inhibitors, the primary sulfonamide group acts as the critical zinc-anchoring moiety, while the quinoline tail occupies adjacent hydrophobic pockets, conferring selectivity. This demonstrates the versatility of the this compound scaffold in generating inhibitors for a wide range of metalloproteins beyond the classical protease targets.

Compound ScaffoldTarget Enzyme ClassMetal CofactorExample Target
Quinoline-Sulfonamide Carbonic AnhydrasesZn(II)hCA I, hCA IX nih.gov
Quinoline-based Chelators 2OG-Dependent OxygenasesFe(II)FIH, AspH nih.gov

Design and Application of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline ring system makes it an excellent platform for the development of molecular probes and sensors. crimsonpublishers.com The reactive sulfonyl chloride group at the 8-position provides a convenient means to construct a variety of sophisticated chemical tools for applications in chemical biology and materials science.

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in complex biological systems. rsc.org An effective labeling agent requires a stable and efficient fluorophore coupled with a reactive group that can form a covalent bond with the target biomolecule, such as a protein or nucleic acid.

This compound is well-suited for this purpose. The 7-methoxyquinoline (B23528) core serves as the fluorescent reporter group. The sulfonyl chloride is an electrophilic functional group that reacts readily and specifically with nucleophilic residues on biomolecules, most commonly the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a highly stable sulfonamide linkage. nih.gov This covalent attachment allows for the permanent tagging of proteins, enabling their detection and localization to be monitored via fluorescence microscopy and other spectroscopic techniques. The methoxy (B1213986) substituent can be used to tune the photophysical properties of the label, such as its quantum yield and emission wavelength. nih.gov

The detection of specific metal ions is crucial for understanding their roles in biology and for monitoring environmental contamination. semanticscholar.orgnih.gov Fluorescent chemosensors offer a highly sensitive and selective method for this detection. nih.govepa.gov The 8-sulfonamidoquinoline framework is one of the most widely used and effective scaffolds for the fluorescent sensing of zinc(II) ions. acs.orgmdpi.com

Derivatives of this compound are ideal precursors for such sensors. Reaction with an appropriate amine yields an 8-sulfonamidoquinoline derivative where the sulfonamide nitrogen and the quinoline ring nitrogen at position 1 form a bidentate chelation site. mdpi.com In the absence of a target metal ion, the fluorescence of the quinoline is often quenched through mechanisms like photoinduced electron transfer (PET). Upon binding a metal ion such as Zn²⁺, this quenching pathway is blocked, leading to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). crimsonpublishers.com This "turn-on" response allows for the sensitive and selective detection of the target ion in biological and environmental samples. nih.govnih.gov

Sensor ScaffoldTarget AnalyteSensing MechanismFluorescence Response
8-Sulfonamidoquinoline Zn²⁺, Cu²⁺, etc.Chelation-Enhanced Fluorescence (CHEF)Turn-on
8-Hydroxyquinoline Al³⁺, Fe³⁺, etc.CHEF / Internal Charge Transfer (ICT)Turn-on / Ratiometric

Cellular microviscosity is a critical parameter that reflects the state of the intracellular environment and is associated with cellular processes like diffusion, protein folding, and apoptosis, as well as various diseases. rsc.orgrsc.org Fluorescent probes known as "molecular rotors" are designed to report on local viscosity changes. Their fluorescence properties are highly dependent on the rotational freedom of a part of the molecule. mdpi.com

The design of these probes often relies on a fluorophore linked to a rotatable group, operating through a Twisted Intramolecular Charge Transfer (TICT) mechanism. rsc.orgnih.gov this compound can be used to construct such probes. The 7-methoxyquinoline core acts as the electron-accepting fluorophore. By reacting it with an amine that is part of an electron-donating "rotor" (e.g., N,N-dimethylaniline), a D-π-A (Donor-π-Acceptor) type molecular rotor is formed.

In low-viscosity environments, the rotor component can rotate freely upon photoexcitation, leading to the formation of a non-radiative TICT state and thus, low fluorescence. In a high-viscosity medium, this intramolecular rotation is sterically hindered. This restriction blocks the non-radiative decay pathway from the TICT state, forcing the excited state to relax via fluorescence, resulting in a dramatic increase in emission intensity. nih.govresearchgate.net This direct correlation between fluorescence intensity and viscosity allows for the real-time imaging and mapping of viscosity changes within living cells and organelles. crimsonpublishers.com

Applications in Polymer Science and Surface Modification

Research into the direct application of this compound in the synthesis of polymers or for the modification of material surfaces is an area that appears to be underexplored in the currently available scientific literature. However, the constituent chemical moieties of this compound—the quinoline ring and the sulfonyl chloride group—are known to be reactive and have been utilized in various capacities within polymer and materials science.

Quinoline derivatives have been investigated for the development of novel polymers with specific functionalities. These polymers can exhibit unique optical, electronic, or biological properties, making them suitable for a range of specialized applications. For instance, quinoline-based monomers can be polymerized to create materials for use in electronic devices or as part of polymeric drug delivery systems.

Similarly, sulfonyl chlorides are recognized as highly reactive functional groups that can readily undergo reactions with a variety of nucleophiles. This reactivity makes them valuable for the chemical modification of polymer surfaces. By grafting molecules containing sulfonyl chloride groups onto a polymer backbone, the surface properties, such as hydrophilicity, adhesion, and biocompatibility, can be precisely tailored. This functionalization is crucial for applications ranging from biomedical implants to advanced coatings.

Given the reactive nature of the sulfonyl chloride group and the functional properties of the quinoline core, it is plausible that this compound could serve as a versatile building block in both polymer synthesis and surface engineering. However, without specific studies, any potential applications remain speculative. Further research would be necessary to explore and establish the utility of this particular compound and its derivatives in these advanced material science domains.

Due to the absence of specific research data, no data tables on the performance or properties of polymers or modified surfaces derived from this compound can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity and Selectivity

The biological profile of compounds derived from 7-methoxyquinoline (B23528) is significantly modulated by the nature and position of various substituents. Research into related quinoline (B57606) structures has demonstrated that even minor chemical alterations can lead to substantial changes in efficacy and selectivity against different biological targets.

For instance, in a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, the antimicrobial activity was found to be highly dependent on the substituent on the sulfonamide nitrogen. mdpi.com The sulfamethazine (B1682506) derivative, in particular, exhibited the most potent activity against a range of bacterial and fungal strains, including E. coli and C. albicans. mdpi.com This suggests that the size, lipophilicity, and electronic properties of the substituent play a critical role in target engagement.

Similarly, studies on 8-methoxyquinolones bearing different cyclic amine substituents at the C-7 position revealed that these modifications significantly impact antibacterial potency. nih.gov The introduction of 3-amino-4-methylpyrrolidine or 3-amino-4-fluoromethylpyrrolidine groups resulted in compounds with more potent activity against both gram-positive and gram-negative bacteria compared to the parent structures. nih.gov Furthermore, increasing the lipophilicity of these compounds had a positive effect on their pharmacokinetic profiles. nih.gov The introduction of a fluorine atom into the 3-aminopyrrolidinyl substituent was also found to have a favorable influence on genetic toxicity. nih.gov

The following table summarizes the influence of different substituents on the biological activity of 7-methoxyquinoline derivatives based on published research findings.

Parent Scaffold Substituent Position of Substitution Observed Biological Activity Key Findings
4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamideSulfamethazineN-substituted sulfonamidePotent antimicrobial activity against E. coli and C. albicansThe nature of the N-substituent is critical for antimicrobial potency.
8-methoxyquinolone3-amino-4-methylpyrrolidineC-7Enhanced antibacterial activitySubstituents at C-7 significantly modulate antibacterial potency.
8-methoxyquinolone3-amino-4-fluoromethylpyrrolidineC-7Enhanced antibacterial activityIncreased lipophilicity can improve pharmacokinetic profiles.
8-methoxyquinolone1-fluorocyclopropylN-1Favorable influence on genetic toxicityFluorine substitution can reduce genotoxicity.

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, known for its ability to form key interactions with biological targets. nih.gov It is often considered a bioisostere of a carboxylic acid, capable of forming a similar hydrogen bond network. mdpi.com This mimicry allows it to engage with target proteins while potentially avoiding some of the metabolic and pharmacokinetic drawbacks associated with carboxylic acids, such as limited passive diffusion across biological membranes. mdpi.com

In many therapeutic agents, the sulfonamide moiety acts as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of enzymes or receptors. mdpi.com For example, in the case of antibacterial sulfonamides, the structural similarity to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial synthesis of folic acid. nih.gov This inhibition disrupts DNA synthesis and replication, leading to a bacteriostatic effect. nih.gov

Impact of Methoxy (B1213986) Group on Compound Properties and Reactivity

The methoxy group (-OCH₃) at the 7-position of the quinoline ring exerts a significant influence on the molecule's physicochemical properties and, consequently, its biological behavior. As an electron-donating group through resonance, it can increase the electron density of the aromatic ring system. This electronic effect can modulate the reactivity of the quinoline core and influence its interaction with biological macromolecules.

In broader chemical contexts, the presence of methoxy groups is known to affect various physical properties. For instance, they can lead to a decrease in the glass transition temperature of thermosetting materials. researchgate.net While a direct correlation in a biological context is complex, this illustrates the impact of the methoxy group on molecular packing and intermolecular forces.

Metal Chelation Properties and their Biological Relevance

The quinoline scaffold, particularly when substituted with oxygen-containing functional groups in proximity to the ring nitrogen, is known for its ability to chelate metal ions. nih.govelsevierpure.com 8-Hydroxyquinolines are well-established metal chelators, and the 7-methoxy-8-sulfonyl chloride structure suggests a potential for similar interactions, although the sulfonyl chloride itself is a reactive group that would be derivatized. The resulting sulfonamides, however, could participate in metal chelation.

Metal ions are essential for numerous biological processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. nih.govelsevierpure.com Compounds that can sequester excess or misplaced metal ions can help restore metal homeostasis and exert therapeutic effects. mdpi.com The chelation of metal ions like iron, copper, and zinc can inhibit enzymes that require these metals as cofactors or prevent the generation of reactive oxygen species through Fenton-like reactions. researchgate.net

The biological relevance of metal chelation by quinoline derivatives is extensive. For example, the anticancer effects of some 8-hydroxyquinoline (B1678124) derivatives are linked to their ability to bind copper and zinc ions. dovepress.com This interaction can lead to the inhibition of the proteasome, a key cellular machinery for protein degradation, which is a validated target in cancer therapy. dovepress.com The ability of these compounds to act as ionophores, transporting metal ions across cell membranes, can also contribute to their biological activity.

The following table outlines the potential metal chelation properties and their biological significance for derivatives of 7-methoxyquinoline-8-sulfonyl chloride.

Metal Ion Potential Biological Consequence of Chelation Relevance to Disease
Iron (Fe²⁺/Fe³⁺)Inhibition of Fenton reaction, reducing oxidative stress.Neurodegenerative diseases, Cancer
Copper (Cu²⁺)Inhibition of cuproenzymes, modulation of angiogenesis.Cancer, Neurodegenerative diseases
Zinc (Zn²⁺)Inhibition of zinc-dependent enzymes (e.g., metalloproteinases).Cancer, Inflammation

Future Directions and Research Opportunities

Novel Synthetic Routes for Enhanced Yield and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 7-Methoxyquinoline-8-sulfonyl chloride, future research will likely focus on moving beyond traditional synthesis protocols, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of photoredox catalysis for the synthesis of sulfonyl chlorides. This approach utilizes visible light to drive chemical reactions under mild conditions, offering a greener alternative to conventional methods that may require high temperatures and strong oxidants. Furthermore, the principles of green chemistry are expected to play a pivotal role in the synthesis of the quinoline (B57606) scaffold itself. This includes the use of eco-friendly solvents, such as water or ethanol (B145695), and the development of reusable catalysts to minimize environmental impact.

Another area of investigation could be the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. Research in this area could lead to a more efficient and sustainable production of this compound.

Exploration of Undiscovered Reactivity Patterns

The sulfonyl chloride group is a versatile functional group, but its reactivity can be subtly influenced by the electronic and steric effects of the rest of the molecule. The presence of the methoxy (B1213986) group and the nitrogen atom in the quinoline ring of this compound likely imparts unique reactivity that is yet to be fully explored.

Future studies could investigate novel annulation reactions , where the sulfonyl chloride or a derivative thereof participates in the formation of new ring systems. For example, exploring reactions with various unsaturated compounds could lead to the synthesis of novel polycyclic heteroaromatic compounds with interesting photophysical or biological properties.

Additionally, the reactivity of the quinoline nitrogen, potentially as a directing group or a site for N-oxide formation, in conjunction with the sulfonyl chloride, could unveil new synthetic transformations. Investigating the sulfonylation of quinoline N-oxides with this specific isomer could lead to the development of novel functionalization strategies for the quinoline core.

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational modeling will be instrumental in unlocking their potential in drug discovery and material science.

Molecular dynamics simulations can be employed to study the binding of potential drug candidates derived from this compound to their biological targets. These simulations provide insights into the dynamic behavior of the molecule-protein complex, helping to rationalize binding affinities and guide the design of more potent and selective inhibitors. For instance, derivatives of this compound could be modeled as inhibitors for various kinases, a class of enzymes frequently implicated in cancer.

Furthermore, quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel compounds derived from this compound. This information is crucial for understanding their mechanism of action and for designing new molecules with tailored properties for applications in areas like organic electronics or as functional dyes. The prediction of drug-target interactions through various computational methods will be a key area of focus.

Development of Highly Selective and Potent Probes and Ligands

The quinoline scaffold is a common feature in many biologically active molecules and fluorescent probes. The unique substitution pattern of this compound makes it an attractive starting material for the development of highly specialized chemical tools.

A significant area of future research will be the design and synthesis of selective kinase inhibitors . By reacting the sulfonyl chloride with a variety of amine-containing fragments, a library of sulfonamides can be generated and screened for inhibitory activity against specific kinases. The quinoline core can act as a scaffold to position these fragments in the active site of the enzyme, leading to high potency and selectivity.

Moreover, the inherent fluorescence of the quinoline ring system can be exploited to develop fluorescent probes for biological imaging. By attaching specific recognition elements to the 7-methoxyquinoline-8-sulfonamide (B2851869) core, probes can be designed to selectively bind to particular analytes or to report on specific biological processes, such as changes in pH or the presence of certain metal ions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Methoxyquinoline-8-sulfonyl chloride, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives followed by chlorination. For example, Vilsmeier-Haack conditions (using POCl₃ and DMF) are effective for introducing sulfonyl chloride groups. Key steps include:

  • Precursor Preparation : Start with 8-hydroxy-7-methoxyquinoline, and protect reactive hydroxyl groups using acetyl or benzyl groups to avoid side reactions .
  • Sulfonation/Chlorination : Use chlorosulfonic acid or SO₃ in a controlled environment, followed by treatment with PCl₅ or thionyl chloride to yield the sulfonyl chloride .
  • Yield Optimization : Maintain anhydrous conditions, stoichiometric excess of chlorinating agents, and temperatures between 0–5°C during critical steps to minimize hydrolysis .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : To assess purity (>98% recommended for biological assays) and detect trace impurities (e.g., unreacted precursors or hydrolyzed sulfonic acids) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C7, sulfonyl chloride at C8). Look for characteristic shifts: methoxy protons at δ 3.8–4.0 ppm and sulfonyl chloride’s deshielding effects on adjacent quinoline protons .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the common side reactions during sulfonamide formation with this compound, and how can they be mitigated?

  • Methodological Answer : Competing hydrolysis of the sulfonyl chloride group is a major issue. Strategies include:

  • Solvent Choice : Use anhydrous dichloromethane or THF to minimize water content .
  • Base Selection : Employ non-nucleophilic bases (e.g., triethylamine or DIPEA) to scavenge HCl without promoting hydrolysis .
  • Reaction Monitoring : Track reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) to detect premature hydrolysis products (Rf ~0.2 for sulfonic acids vs. 0.6 for sulfonamides) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies involving this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in compound stability or assay conditions.

  • Stability Profiling : Conduct kinetic studies in buffer systems (pH 4–9) to identify hydrolysis-prone derivatives. Use LC-MS to quantify degradation products .
  • Assay Standardization : Pre-equilibrate compounds in assay buffers for 1 hour before testing. Include controls with hydrolyzed sulfonic acids to rule out off-target effects .
  • Structural-Activity Relationships (SAR) : Compare analogs with stable substituents (e.g., sulfonamides vs. sulfonyl chlorides) to isolate the pharmacophore .

Q. What strategies are effective for improving regioselectivity in electrophilic substitutions on the quinoline core?

  • Methodological Answer : The methoxy and sulfonyl chloride groups direct electrophiles to specific positions:

  • Meta-Directing Effects : The sulfonyl chloride group at C8 deactivates the quinoline ring, favoring electrophilic attack at C5 or C6. Use DFT calculations to predict charge distribution .
  • Ortho/Para Blocking : Introduce steric hindrance (e.g., bulky groups at C2 or C4) to redirect reactions. For example, a methyl group at C2 shifts nitration from C5 to C6 .
  • Experimental Validation : Perform small-scale reactions with HNO₃/H₂SO₄ or Br₂/FeBr₃ to map substitution patterns, followed by NOE NMR to confirm regiochemistry .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer :

  • DFT Calculations : Model the transition state of sulfonyl chloride with amines. Key parameters include LUMO energy (lower = more reactive) and Fukui indices for electrophilicity .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF vs. DMSO) using COSMO-RS to optimize dielectric environments .
  • Machine Learning : Train models on existing sulfonylation datasets to predict reaction yields based on amine pKa, solvent polarity, and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.